1-(3-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one
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Overview
Description
1-(3-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one is an organic compound that features a bromophenyl group, a methoxyethylthio group, and an ethanone backbone. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 2-methoxyethylthiol.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a nucleophilic addition reaction with 2-methoxyethylthiol in the presence of a base such as sodium hydride to form an intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical reactions.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: May serve as a lead compound in the development of new pharmaceuticals.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl group could facilitate binding to hydrophobic pockets, while the methoxyethylthio group might interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromophenyl)-2-((2-ethoxyethyl)thio)ethan-1-one: Similar structure with an ethoxyethyl group instead of methoxyethyl.
Uniqueness
1-(3-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one is unique due to the specific positioning of the bromine atom and the methoxyethylthio group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C11H13BrO2S |
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Molecular Weight |
289.19 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-(2-methoxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C11H13BrO2S/c1-14-5-6-15-8-11(13)9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3 |
InChI Key |
KGRGANJAIJWRTL-UHFFFAOYSA-N |
Canonical SMILES |
COCCSCC(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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